(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-26-21-19(30-3)6-5-7-20(21)31-23(26)24-22(27)17-8-10-18(11-9-17)32(28,29)25-14-12-16(2)13-15-25/h5-11,16H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQATUIXPCDIJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the ethyl and methoxy groups: These groups can be introduced via alkylation and methylation reactions, respectively.
Formation of the piperidine sulfonyl group: This step involves the sulfonylation of piperidine with a sulfonyl chloride, followed by coupling with the benzo[d]thiazole derivative.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. Studies have shown that modifications in the N-aryl amide group linked to the thiazole ring can enhance antitumor efficacy while maintaining low cytotoxicity in normal cell lines. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring have demonstrated improved potency against various cancer cell lines .
Protein Kinase Inhibition
The compound is part of a class of indoline derivatives that act as protein kinase inhibitors. These inhibitors are crucial in treating hyperproliferative diseases, including certain cancers. The ability to inhibit specific kinases can impede cancer cell proliferation and survival .
Synthesis and Derivatives
The synthesis of (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves several steps, including the reaction of thiazole derivatives with amines and sulfonyl chlorides. The synthetic pathways often yield various derivatives that can be screened for enhanced biological activity.
Case Study: Thiazole Derivatives
A study focused on synthesizing novel thiazole derivatives demonstrated their potential as antimalarial agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly influenced their efficacy against Plasmodium falciparum, suggesting that similar modifications could enhance the activity of this compound against other targets .
Potential Therapeutic Uses
Given its biological activity, this compound holds promise for therapeutic applications in:
- Cancer treatment
- Antimicrobial therapies
- Treatment of hyperproliferative disorders
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine sulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach its target sites more effectively.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Benzo[d]thiazole Derivatives
| Compound Name | Thiazole Substituents | Sulfonyl Group | Configuration |
|---|---|---|---|
| Target Compound | 3-ethyl, 4-methoxy | 4-methylpiperidin-1-yl | Z |
| (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-...] [^2] | 3-(2-methoxyphenyl), 4-phenyl | None | Z |
| (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-... [^6] | 3-ethyl, 4-fluoro | Azepan-1-yl | Z |
Key Observations :
- Substituent Effects : The target compound’s 4-methoxy group (electron-donating) contrasts with the 4-fluoro substituent in ’s analogue (electron-withdrawing), which may alter electronic density on the thiazole ring, impacting reactivity and intermolecular interactions .
Spectral and Tautomeric Comparisons
Table 2: Spectral Data for Related Compounds
| Compound Type | IR ν(C=O) (cm⁻¹) | IR ν(C=S) (cm⁻¹) | NH Stretching (cm⁻¹) | Tautomerism Observed? |
|---|---|---|---|---|
| Hydrazinecarbothioamides [^1] | 1663–1682 | 1243–1258 | 3150–3319 | No |
| 1,2,4-Triazole-3-thiones [^1] | Absent | 1247–1255 | 3278–3414 | Yes (thione form) |
| Target Compound (inferred) | ~1680 (expected) | N/A | ~3300 (expected) | Unreported |
Analysis :
- The target’s benzamide carbonyl (expected ~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) align with hydrazinecarbothioamide derivatives, suggesting comparable hydrogen-bonding capabilities .
Biological Activity
(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on antiviral properties, anticancer effects, and structure-activity relationships (SAR) derived from various studies.
The chemical formula of the compound is , with a molecular weight of approximately 572.791 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antiviral Activity
Recent studies have highlighted the potential of thiazole derivatives in combating viral infections. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against several viruses, including Hepatitis B Virus (HBV), HIV-1, and HCV. The mechanism of action involves increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication.
Case Study: IMB-0523
In a study involving a related compound, IMB-0523 was synthesized and tested for anti-HBV activity. The results indicated:
- IC50 Values :
- HepG2.2.15 cells: 1.99 µM
- HepG2.A64 cells: 3.30 µM
- Selectivity Index (SI) :
- HepG2.2.15: 58
- HepG2.A64: 52
These findings suggest that similar compounds may exhibit significant antiviral properties through mechanisms involving A3G expression enhancement .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. A study focused on a series of thiazole analogs demonstrated their effectiveness against various cancer cell lines, including those derived from liver cancer (HepG2). The SAR analysis indicated that modifications to the thiazole ring and the introduction of electron-withdrawing groups significantly enhance anticancer activity while maintaining low cytotoxicity.
Table 1: Summary of Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Thiazole Derivative A | HepG2 | 5.0 | Moderate activity |
| Thiazole Derivative B | MCF7 | 3.5 | High potency |
| (Z)-N-(3-ethyl... | Various | TBD | Further studies needed |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of thiazole derivatives can be significantly influenced by substituents on the thiazole ring and adjacent aromatic systems. Key findings include:
- Electron-Withdrawing Groups : Enhance potency against target cells.
- Hydrophobic Substituents : Improve bioavailability and efficacy.
The presence of a piperidine sulfonyl group in the compound may also contribute to its enhanced biological activity by improving solubility and receptor binding affinity.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis requires precise control of stereochemistry (Z-configuration) and functional group compatibility. Multi-step routes often involve coupling reactions (e.g., amidation, sulfonylation) under anhydrous conditions. For example, similar benzamide derivatives were synthesized via stepwise reactions, starting with thiazolidinone formation followed by sulfonyl group introduction . Optimization can employ Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., DCC/DMAP for amide coupling) . Yield improvements (e.g., from 2–5% to 60–70%) have been reported using flow chemistry for analogous compounds .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer : Advanced spectroscopic techniques are critical:
- ¹H/¹³C NMR : Compare chemical shifts of the thiazole ring protons (δ 7.2–8.1 ppm) and sulfonyl group (δ 3.1–3.5 ppm for piperidinyl protons) to reference data .
- X-ray crystallography : Resolve the Z-configuration of the imine bond and spatial arrangement of the 4-methylpiperidinyl group .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 515.18; observed: 515.20) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., α-glucosidase inhibition at 10–100 µM concentrations) .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
- Cellular assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., STING agonists or kinase domains). Focus on the sulfonyl group’s hydrogen bonding with Lys residues and the thiazole ring’s π-π stacking .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Batch reproducibility : Verify compound purity (>95% by HPLC) and exclude degradation products .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers due to solvent effects (DMSO vs. ethanol) .
Q. How can the metabolic stability and pharmacokinetics of this compound be improved?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked piperidinyl sulfonamides) to enhance solubility .
- Microsomal stability assays : Test hepatic clearance using rat liver microsomes (RLM) and CYP450 inhibition profiles .
- LogD optimization : Adjust the 4-methoxybenzothiazole moiety to balance lipophilicity (target logD ~2.5) .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodological Answer :
- HPLC-MS/MS : Monitor hydrolytic cleavage of the sulfonamide bond under accelerated conditions (40°C/75% RH) .
- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-UV/ELSD analysis .
- Solid-state characterization : Use DSC/TGA to identify polymorphic transitions affecting shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
